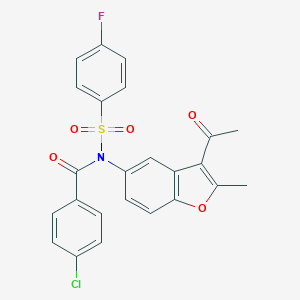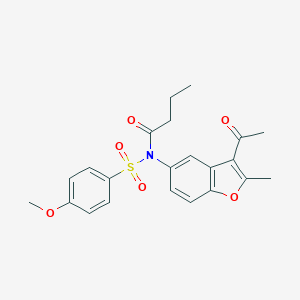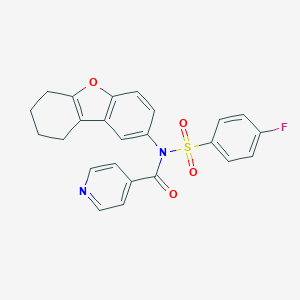![molecular formula C23H18ClN7O B285037 7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285037.png)
7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Wirkmechanismus
The mechanism of action of 7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is complex and varies depending on the specific application. In anticancer research, this compound inhibits the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, this compound can induce apoptosis in cancer cells, leading to their destruction. In CNS research, this compound increases the release of dopamine and norepinephrine in the CNS, leading to increased alertness and cognitive function. In biochemistry research, this compound binds to specific proteins and disrupts their interactions, allowing for the identification of new drug targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the specific application. In anticancer research, this compound induces apoptosis in cancer cells, leading to their destruction. In CNS research, this compound increases the release of dopamine and norepinephrine in the CNS, leading to increased alertness and cognitive function. In biochemistry research, this compound binds to specific proteins and disrupts their interactions, allowing for the identification of new drug targets.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments include its potent anticancer activity, its ability to increase alertness and cognitive function, and its ability to disrupt protein-protein interactions. The limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for research on 7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. These include further studies on its potential as an anticancer agent, investigations into its potential as a CNS stimulant, and research on its potential as a tool for studying protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for use in lab experiments.
Synthesemethoden
The synthesis of 7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a multistep process. The first step involves the reaction of 2-chlorobenzaldehyde with malononitrile to form 2-(2-chlorophenyl)malononitrile. The second step involves the reaction of 2-(2-chlorophenyl)malononitrile with 3-pyridinecarboxaldehyde to form 2-(2-chlorophenyl)-3-(pyridin-3-yl)acrylonitrile. The third step involves the reaction of 2-(2-chlorophenyl)-3-(pyridin-3-yl)acrylonitrile with methylamine to form 7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. The final step involves the reaction of 7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide with pyridine-3-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
7-(2-chlorophenyl)-5-methyl-N,2-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase I. In pharmacology, this compound has been studied for its potential as a central nervous system (CNS) stimulant. Studies have shown that this compound can increase the release of dopamine and norepinephrine in the CNS, leading to increased alertness and cognitive function. In biochemistry, this compound has been studied for its potential as a tool for studying protein-protein interactions. Studies have shown that this compound can bind to specific proteins and disrupt their interactions, allowing for the identification of new drug targets.
Eigenschaften
Molekularformel |
C23H18ClN7O |
|---|---|
Molekulargewicht |
443.9 g/mol |
IUPAC-Name |
7-(2-chlorophenyl)-5-methyl-N,2-dipyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H18ClN7O/c1-14-19(22(32)28-16-7-5-11-26-13-16)20(17-8-2-3-9-18(17)24)31-23(27-14)29-21(30-31)15-6-4-10-25-12-15/h2-13,20H,1H3,(H,28,32)(H,27,29,30) |
InChI-Schlüssel |
KUQLIVXHKIBMRB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C(N2C(=N1)N=C(N2)C3=CN=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=CN=CC=C5 |
SMILES |
CC1=C(C(N2C(=N1)N=C(N2)C3=CN=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=CN=CC=C5 |
Kanonische SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CC=CC=C4Cl)C(=O)NC5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284956.png)

![4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate](/img/structure/B284968.png)
![Methyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284969.png)

![Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284972.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284979.png)


![Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285003.png)
![Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285004.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B285005.png)
amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285008.png)
